5,7-Dihydroxytryptamine
Overview
Description
5,7-Dihydroxytryptamine is a monoaminergic neurotoxin that is primarily used in scientific research to decrease concentrations of serotonin in the brain . It is an indole derivative with the chemical formula C10H12N2O2 and a molar mass of 192.214 g/mol . This compound is known for its ability to selectively destroy serotonergic neurons, which makes it a valuable tool in neurochemical and neurobiological research .
Mechanism of Action
Target of Action
5,7-Dihydroxytryptamine (5,7-DHT) is a neurotoxin that primarily targets serotonergic neurons . It is used in scientific research to decrease concentrations of serotonin in the brain .
Mode of Action
It is speculated to selectively destroy serotonergic neurons, in a manner similar to the dopaminergic neurotoxicity of 6-hydroxydopamine (6-OHDA) .
Biochemical Pathways
The molecular mechanisms of 5,7-DHT involve the generation of highly reactive (electrophilic) quinonoid intermediates during auto-oxidation . These intermediates bind covalently to molecules indispensable for neuronal function . During this auto-oxidation process, reactive oxygen species such as superoxide radical anion (O2−), hydrogen peroxide (H2O2), and the hydroxyl radical (HO) are generated as toxic by-products .
Pharmacokinetics
Factors influencing its action include the site of injection, the speed and volume of injection, the amount and type of antioxidant used, the type of anesthesia, and the dose and type of catecholamine uptake blocker .
Result of Action
The result of the action of 5,7-DHT is the selective destruction of central serotonin neurons when catecholaminergic neurons are protected . This leads to a decrease in concentrations of serotonin in the brain .
Action Environment
The action of 5,7-DHT can be influenced by various environmental factors. For instance, the site of injection, the speed and volume of injection, the amount and type of antioxidant used, the type of anesthesia, and the dose and type of catecholamine uptake blocker can all affect the efficacy and stability of 5,7-DHT .
Biochemical Analysis
Biochemical Properties
5,7-Dihydroxytryptamine plays a significant role in biochemical reactions by selectively targeting serotonergic neurons. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with the serotonin transporter, which facilitates its uptake into serotonergic neurons. Once inside the neuron, this compound undergoes auto-oxidation, leading to the formation of reactive oxygen species and quinonoid intermediates. These reactive species can covalently bind to essential neuronal molecules, leading to neuronal damage and cell death .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It primarily affects serotonergic neurons by causing their selective destruction. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the depletion of serotonin levels due to the destruction of serotonergic neurons can lead to changes in mood, behavior, and physiological processes regulated by serotonin .
Molecular Mechanism
The molecular mechanism of action of this compound involves its uptake into serotonergic neurons via the serotonin transporter. Once inside the neuron, it undergoes auto-oxidation, producing reactive oxygen species and quinonoid intermediates. These reactive species can bind covalently to neuronal proteins, enzymes, and other biomolecules, leading to neuronal damage and cell death. Additionally, this compound can inhibit the reuptake of serotonin, further depleting serotonin levels in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the neurotoxic effects of this compound can persist for several weeks, leading to long-term depletion of serotonin levels and sustained neuronal damage. The compound’s stability and degradation products can also impact its efficacy and toxicity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound selectively targets serotonergic neurons, leading to a decrease in serotonin levels. At higher doses, this compound can cause non-selective neuronal damage, affecting other types of neurons and leading to toxic or adverse effects. For example, high doses of this compound can cause muscle paralysis, convulsions, and even death in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its uptake and metabolism within serotonergic neurons. The compound is taken up by the serotonin transporter and undergoes auto-oxidation, producing reactive oxygen species and quinonoid intermediates. These reactive species can interact with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can also impact its neurotoxic effects and overall efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily mediated by the serotonin transporter. Once inside the neuron, the compound can accumulate and exert its neurotoxic effects. The distribution of this compound within the brain and other tissues can also influence its efficacy and toxicity. For example, the compound’s ability to cross the blood-brain barrier and reach target neurons is critical for its neurotoxic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within serotonergic neurons. The compound can accumulate in the cytoplasm and interact with various subcellular compartments, including mitochondria and the endoplasmic reticulum. These interactions can impact the compound’s activity and function, leading to neuronal damage and cell death. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, further influencing its neurotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxytryptamine involves the hydroxylation of tryptamine at the 5 and 7 positions of the indole ring. This can be achieved through various chemical reactions, including electrophilic aromatic substitution and oxidation reactions . The specific reaction conditions, such as the choice of oxidizing agents and solvents, can significantly influence the yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is typically synthesized in specialized laboratories under controlled conditions to ensure its neurotoxic properties are preserved . The production process involves stringent quality control measures to maintain the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxytryptamine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce quinonoid intermediates, while substitution reactions can yield various functionalized indole derivatives .
Scientific Research Applications
5,7-Dihydroxytryptamine is widely used in scientific research to study the role of serotonin in various physiological and behavioral processes . Its applications include:
Neurochemical Research: The compound is used to selectively deplete serotonin levels in the brain, allowing researchers to investigate the effects of serotonin deficiency on behavior, mood, and cognitive functions.
Pharmacological Studies: This compound is employed to evaluate the efficacy of drugs targeting the serotonergic system, including antidepressants and anxiolytics.
Developmental Biology: Researchers use the compound to study the role of serotonin in brain development and neuroplasticity.
Behavioral Neuroscience: The compound is used to examine the impact of serotonin depletion on various behaviors, such as feeding, aggression, and sleep.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxytryptamine: Another indole derivative that selectively destroys serotonergic neurons but has higher nonspecific toxicity compared to 5,7-Dihydroxytryptamine.
6-Hydroxydopamine: A compound that selectively destroys dopaminergic neurons and is used in research to model Parkinson’s disease.
para-Chlorophenylalanine: A compound that inhibits serotonin synthesis and is used to study the effects of serotonin depletion.
Uniqueness
This compound is unique in its ability to selectively destroy serotonergic neurons with relatively lower nonspecific toxicity compared to similar compounds . This makes it a valuable tool for studying the role of serotonin in various physiological and behavioral processes .
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWHQTNFZDTKBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185285 | |
Record name | 5,7-Dihydroxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31363-74-3 | |
Record name | 3-(2-Aminoethyl)-1H-indole-5,7-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31363-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydroxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-aminoethyl)-1H-indole-5,7-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,7-DIHYDROXYTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4K1D1H82S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5,7-DHT is a neurotoxin that selectively targets serotonergic neurons [, , ]. Its mechanism of action involves several steps:
- Uptake: 5,7-DHT is structurally similar to serotonin (5-HT) and is taken up by serotonergic neurons through the serotonin transporter (SERT) [, , , ].
- Accumulation: Once inside the neuron, 5,7-DHT accumulates in synaptic vesicles [].
- Autoxidation: 5,7-DHT undergoes autoxidation, generating reactive oxygen species (ROS) and quinone species [, , ].
- Neurotoxicity: ROS and quinones damage cellular components, leading to neuronal death and depletion of serotonin in the brain [, , , , ].
ANone: This question requires information not fully addressed in the provided research papers. While the papers focus on the biological effects and applications of 5,7-DHT, they do not provide detailed spectroscopic data. For comprehensive structural characterization, refer to chemical databases like PubChem or ChemSpider.
A: 5,7-DHT is highly susceptible to autoxidation, particularly at physiological pH []. This instability requires specific handling and storage conditions. Researchers often use antioxidants like ascorbic acid to prevent premature oxidation [, ]. The papers primarily focus on in vivo applications and do not extensively discuss material compatibility.
A: 5,7-DHT is not typically used for its catalytic properties. Its primary application is as a research tool to create selective lesions in serotonergic neurons [, , ]. Researchers use it to study the role of serotonin in various physiological processes and behaviors [, , , , , , , , , , ].
ANone: The provided papers primarily focus on experimental research using 5,7-DHT. While computational modeling could offer valuable insights into its structure-activity relationship and interactions with biological targets, the abstracts do not mention such studies.
A: Although not explicitly addressed in the abstracts, SAR studies are crucial for understanding the neurotoxic properties of 5,7-DHT. Researchers have explored structural analogs, including α-methyl-5,7-dihydroxytryptamine, to investigate the role of specific structural features in its uptake, metabolism, and neurotoxic effects [].
A: 5,7-DHT is highly susceptible to autoxidation, especially at physiological pH [, ]. To improve stability during experimental procedures, researchers often use antioxidants like ascorbic acid [, ]. Formulation strategies to enhance its stability, solubility, and bioavailability are not discussed extensively in the provided abstracts.
A: The introduction of 5,7-DHT as a neurotoxin marked a significant milestone in serotonin research []. Prior to its use, researchers relied on less selective methods like electrolytic lesions, which caused significant damage to surrounding tissues []. The development of 5,7-DHT allowed for more targeted investigations into the function of serotonergic neurons [, , ].
A: Research using 5,7-DHT has fostered collaboration across disciplines like neuroscience, pharmacology, and psychology []. By studying the effects of serotonin depletion in animal models, scientists have gained valuable insights into the role of serotonin in various conditions, including:
- Mood disorders: 5,7-DHT lesions have been instrumental in understanding the involvement of serotonin in depression and anxiety [, , , ].
- Pain perception: Studies using 5,7-DHT have revealed the complex role of serotonin in modulating pain pathways [, ].
- Cardiovascular regulation: Research using 5,7-DHT has shed light on the influence of serotonin on blood pressure and heart rate [, ].
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